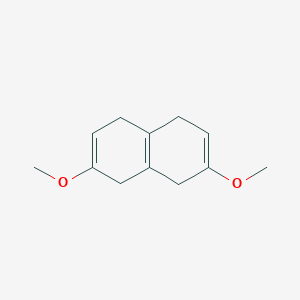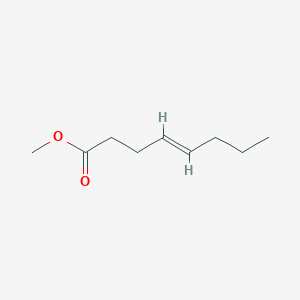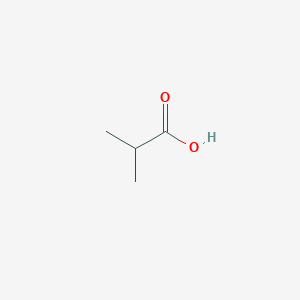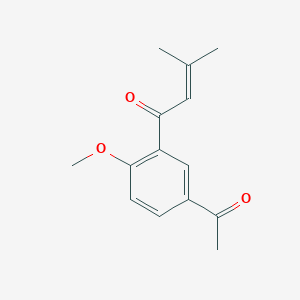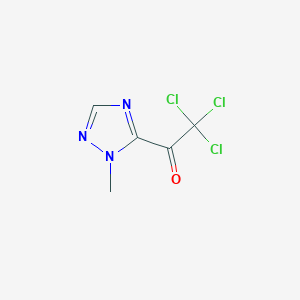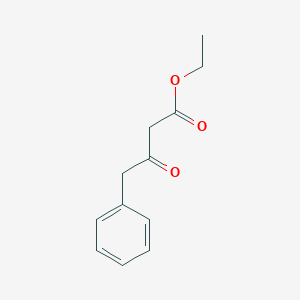
Ethyl-3-oxo-4-phenylbutanoat
Übersicht
Beschreibung
Ethyl 3-oxo-4-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is related to compounds that have been studied for their potential in producing chiral synthons for drugs such as atorvastatin, a cholesterol-lowering medication, and anti-hypertension drugs .
Synthesis Analysis
The synthesis of ethyl 3-oxo-4-phenylbutanoate and its derivatives has been explored through various chemical and enzymatic methods. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid . Additionally, microbial reduction in an interface bioreactor has been used to convert ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of ethyl 3-oxo-4-phenylbutanoate is characterized by the presence of an ester functional group, a ketone, and a phenyl ring. This structure is amenable to various chemical reactions, including decarbonylation and hydrogenation, which can be influenced by the reaction environment, as seen in the photochemical reaction of a related diphenyl compound in different solvents .
Chemical Reactions Analysis
Chemical reactions involving ethyl 3-oxo-4-phenylbutanoate often aim to produce chiral intermediates for pharmaceutical applications. Enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate and ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess, demonstrating the versatility of biocatalysts in obtaining optically pure compounds . Moreover, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using whole cells of various microorganisms, highlighting the potential of microbial biocatalysis in the production of optically active pharmaceutical intermediates 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-oxo-4-phenylbutanoate derivatives are influenced by their functional groups and molecular geometry. These properties are critical in determining the compound's reactivity and suitability for use in synthesis processes. For example, the presence of the ester group allows for reactions such as hydrolysis and reduction, while the ketone group can undergo various reductions to form alcohols or acids, as seen in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate . The phenyl ring contributes to the compound's stability and can affect the overall reactivity of the molecule.
Wissenschaftliche Forschungsanwendungen
Herstellung von Antiprion-Verbindungen
OPBE wird zur Herstellung von Pyrazolonderivaten als Antiprion-Verbindungen verwendet . Prionen sind infektiöse Agenzien, die vollständig aus Proteinmaterial bestehen, das sich auf mehrere, strukturell unterschiedliche Arten falten kann. Diese Verbindungen können bei der Behandlung von Prionkrankheiten helfen .
Hemmung der AP-1- und NF-κB-vermittelten Genexpression
OPBE wird auch zur Herstellung von Pyrrolinylaminopyrimidin-Analoga als Inhibitoren der AP-1- und NF-κB-vermittelten Genexpression verwendet . AP-1 und NF-κB sind Transkriptionsfaktoren, die die Genexpression als Reaktion auf eine Vielzahl von Reizen regulieren, darunter Zytokine, Wachstumsfaktoren, Stress sowie bakterielle oder virale Infektionen .
Wirkmechanismus
Safety and Hazards
Ethyl 3-oxo-4-phenylbutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water and get medical help if skin irritation occurs . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNWXQZCYZCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280147 | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
718-08-1 | |
| Record name | 718-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



